(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride
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Overview
Description
(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by a bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an aminomethyl group and a hydroxymethyl group attached to the bicyclic structure makes this compound unique and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane ring system is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups are introduced through subsequent reactions
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) or alkoxides (e.g., RO⁻) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its bicyclic structure and functional groups make it suitable for studying interactions with various biological targets .
Medicine
In medicine, (4-(Aminomethyl)bicyclo[22It can be used in the synthesis of drugs that target specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins, while the hydroxymethyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic structure but may have different functional groups attached.
N,N′-diarylsquaramide derivatives: These compounds contain a bicyclo[2.2.1]heptane ring system and are used as CXCR2 selective antagonists.
Uniqueness
(4-(Aminomethyl)bicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups attached to the bicyclic structure. This combination of functional groups provides versatility in chemical reactions and enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-8-1-3-9(5-8,7-11)4-2-8;/h11H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSEDPCHVIREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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